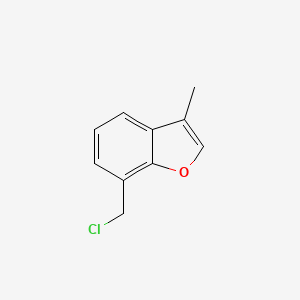
3-(3-bromo-4-methoxyphenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-methoxyphenyl)pentanedioic acid (3-BrMPPA) is a dicarboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that has a number of unique features that make it an ideal choice for many experiments.
Applications De Recherche Scientifique
3-(3-bromo-4-methoxyphenyl)pentanedioic acid has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. It has been used to investigate the structure and function of proteins, as well as to study the effects of various drugs on biological systems. Additionally, 3-(3-bromo-4-methoxyphenyl)pentanedioic acid has been used in the development of new drug delivery systems, as it can be used to target specific cells or tissues in the body.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid is still not fully understood. However, it is believed to work by blocking certain enzymes or proteins that are involved in the regulation of metabolic processes. This can lead to changes in the activity of certain enzymes or proteins, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid are largely unknown. However, it has been shown to have a number of effects on the body. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. Additionally, it has been shown to have an effect on the cell cycle, as well as on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-bromo-4-methoxyphenyl)pentanedioic acid in lab experiments is its versatility, as it can be used to study a variety of biological processes. Additionally, it is relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, there are some limitations to its use, as it can be toxic in high concentrations, and it can be difficult to work with in certain conditions.
Orientations Futures
The potential future directions for the use of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid are numerous. It could be used to further investigate the structure and function of proteins, as well as to study the effects of various drugs on biological systems. Additionally, it could be used to develop new drug delivery systems, or to study the effects of certain compounds on the cell cycle or gene expression. Finally, it could be used to investigate the effects of certain environmental factors on the body, such as temperature, light, or humidity.
Méthodes De Synthèse
The synthesis of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid is a straightforward procedure that involves the reaction of 3-bromo-4-methoxyphenylacetic acid with acetic anhydride. This reaction yields 3-bromo-4-methoxyphenylpentanedioic acid as the main product, with a yield of approximately 90%.
Propriétés
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-18-10-3-2-7(4-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYJBNDFSMYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)



![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)